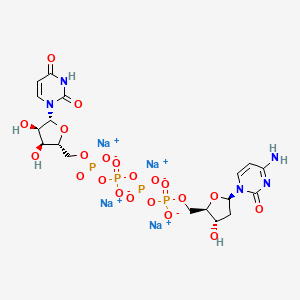
Desvenlafaxine hydrochloride
Vue d'ensemble
Description
Desvenlafaxine hydrochloride is used to treat depression. It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain . Desvenlafaxine is the major active metabolite of the antidepressant venlafaxine .
Synthesis Analysis
Desvenlafaxine is synthesized by an improved process for manufacturing desvenlafaxine free base and salts or solvates thereof . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents .Molecular Structure Analysis
The molecular formula of Desvenlafaxine hydrochloride is C16H26ClNO2 . The IUPAC name is 4- [2- (dimethylamino)-1- (1-hydroxycyclohexyl)ethyl]phenol;hydrochloride . The InChI is InChI=1S/C16H25NO2.ClH/c1-17 (2)12-15 (13-6-8-14 (18)9-7-13)16 (19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H .Chemical Reactions Analysis
Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .Physical And Chemical Properties Analysis
The molecular weight of Desvenlafaxine hydrochloride is 299.83 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 4 rotatable bond count .Applications De Recherche Scientifique
Treatment of Major Depressive Disorder (MDD)
Desvenlafaxine hydrochloride, also known as Toludesvenlafaxine, is a first-in-class triple monoaminergic reuptake inhibitor (TRI) that has reached clinical use . It has been used in the treatment of Major Depressive Disorder (MDD). The estimated rate of treatment-resistant major depressive disorder (TRD) remains higher than 30%, even after the discovery of multiple classes of antidepressants in the last 7 decades . The efficacy of Toludesvenlafaxine was demonstrated in one phase 2 and one phase 3 trial, both on primary and secondary outcomes .
In Vitro–In Vivo Correlation (IVIVC) Model Development
Desvenlafaxine succinate monohydrate (DVSM) extended release (ER) tablets have been used to develop an in vitro–in vivo correlation (IVIVC) model . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 . In vivo plasma concentrations and pharmacokinetic parameters in healthy volunteers were obtained from a bioequivalence study . The IVIVC model was developed using fraction dissolved and fraction absorbed of the reference product .
Mécanisme D'action
Target of Action
Desvenlafaxine hydrochloride, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters in the brain .
Mode of Action
Desvenlafaxine hydrochloride works by blocking the reuptake of serotonin and norepinephrine . This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and thereby improving mood and alleviating symptoms of depression .
Biochemical Pathways
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The major difference between desvenlafaxine and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while desvenlafaxine is conjugated by UGT; therefore, desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Pharmacokinetics
Desvenlafaxine is slowly absorbed, with Tmax values of 7 to 8 hours . It reaches steady-state plasma concentrations within 4 to 5 days . The pharmacokinetics of desvenlafaxine was found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotype .
Result of Action
The molecular and cellular effects of desvenlafaxine’s action are primarily related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an improvement in mood and alleviation of symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of desvenlafaxine. For instance, venlafaxine and its metabolites, including desvenlafaxine, are known to be contaminants in water. They can exert an adverse influence on living organisms through their migration and transformation in various forms of adsorption, photolysis, hydrolysis, and biodegradation followed by the formation of various active compounds in the environment .
Safety and Hazards
Desvenlafaxine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Desvenlafaxine is an FDA-approved drug to treat major depressive disorder in adults. For healthy women who have contraindications to estrogen, desvenlafaxine can be used off-label to treat hot flashes during menopause . Although not FDA approved in adolescents, the TORDIA studies have shown that serotonin and norepinephrine reuptake inhibitors like venlafaxine have efficacy in treating major depressive disorder in treatment-resistant depression in adolescents . Future research directions include further investigation into the efficacy and safety of desvenlafaxine in different patient populations and for various indications .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWPSXHIEURNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desvenlafaxine hydrochloride | |
CAS RN |
300827-87-6 | |
| Record name | Desvenlafaxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)







